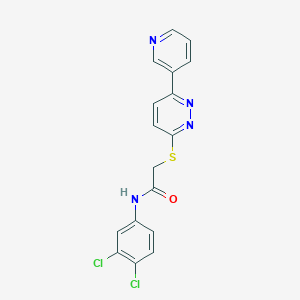
2-Formylphenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Formylphenyl 2,4-dichlorobenzoate” is a chemical compound . It has a molecular weight of 295.12 .
Synthesis Analysis
The synthesis of a similar compound, bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II), has been reported . This compound was prepared and characterized by elemental analysis, thermal analysis, IR spectroscopy, and single-crystal X-ray analysis .
Molecular Structure Analysis
The coordination environment of the zinc(II) atom in the similar compound is built up by two sulphur atoms from two thiourea ligands and two oxygen atoms from two monodentate 2,4-dichlorobenzoate anions to form a distorted tetrahedral coordination around the zinc(II) atom .
Chemical Reactions Analysis
During the thermal decomposition in an inert atmosphere, thiourea, dichlorobenzene, and carbon dioxide are evolved .
Physical And Chemical Properties Analysis
The solid intermediate was confirmed by IR spectroscopy, and the final product of the thermal decomposition was proven by powder diffractometry .
Aplicaciones Científicas De Investigación
Decomposition and Environmental Impact
- Decomposition Products in Silicone Industry : Bis(2,4-dichlorobenzoyl)peroxide, used as an initiator in silicone rubber production, decomposes into harmful byproducts, including 2,4-dichlorobenzoic acid and polychlorinated biphenyl (PCB) congeners, affecting workers in the silicone rubber industry. This raises concerns about occupational exposure and the carcinogenic potential of these byproducts (Schettgen et al., 2022).
- Degradation by Microorganisms : Studies on Pseudomonas aeruginosa JB2 and other bacterial strains have shown the capability to degrade mono-, di-, and trihalogenated benzoic acids, including chlorobenzoates, which are relevant to understanding the environmental breakdown of chlorinated organic compounds (Hickey & Focht, 1990).
Synthesis and Chemical Reactions
- Synthesis and Crystal Structure : Research on the synthesis of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into their chemical properties and potential applications in materials science and organic synthesis (Kumar et al., 2017).
- Photolysis Studies : Investigations into the photolysis of related chlorodiazirines reveal complex interactions and formation of new compounds, which could inform photochemical processes and synthesis pathways (Nakane et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2-formylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-5-6-11(12(16)7-10)14(18)19-13-4-2-1-3-9(13)8-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGFZRBYMKKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylphenyl 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2635908.png)
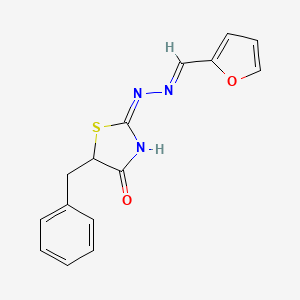
![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)
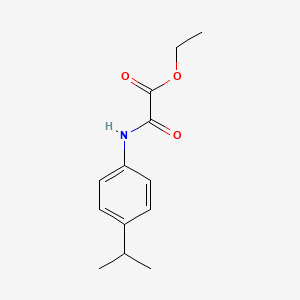
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)
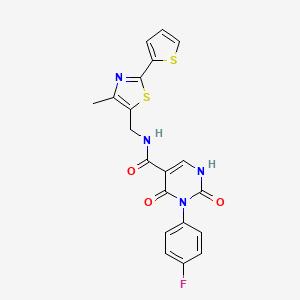
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)
![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)

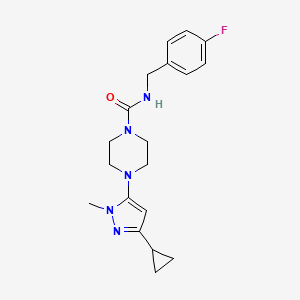
![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)
![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)
